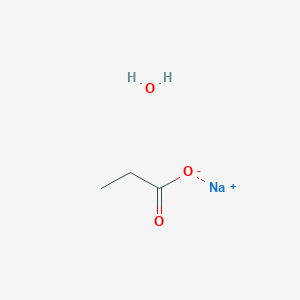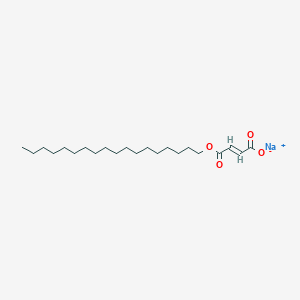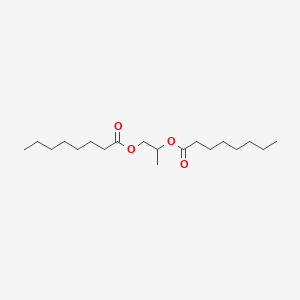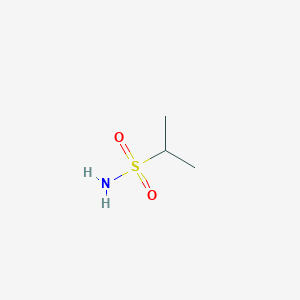
Meluadrine
概要
説明
メルーアドリンは、子宮収縮抑制効果を持つβアドレナリン受容体作動薬です。 メルーアドリンは、子宮の筋層平滑筋のβ2アドレナリン受容体に結合し、活性化することでアデニルシクラーゼを活性化します。アデニルシクラーゼは、アデノシン三リン酸を環状3',5'-アデノシン一リン酸に変換する酵素です。 。 この化合物は、β2アドレナリン受容体の強力な作動薬であり、ツロブテロールの代謝産物の1つです。 .
準備方法
メルーアドリンは、さまざまな合成経路で合成することができます。その方法の1つは、水溶液中のメルーアドリン酒石酸塩のラセミ化です。ラセミ化の速度論は、40、60、および80°Cのさまざまな温度で、pH 1.2〜12の範囲で高速液体クロマトグラフィーによって調べられました。 ラセミ化は、メルーアドリンの残留(R)-エナンチオマーと生成された(S)-エナンチオマーの両方を測定することによって追跡されました。 。 工業的な生産方法は、通常、メルーアドリン酒石酸塩の合成を含み、その後、さまざまな用途のために精製および処理されます。 .
化学反応の分析
メルーアドリンは、ラセミ化などのいくつかの種類の化学反応を受けます。ラセミ化は、フェノール基とアミノ基の解離状態に依存します。ラセミ化速度-pHプロファイルは、pH 4〜6の間で最小のラセミ化速度定数を示し、速度定数は、pH 3以下のpHで低下すると急速に増加します。 塩基性領域では、ラセミ化速度定数は、約pH 9で最大値を示します。 。 これらの反応で使用される一般的な試薬および条件には、リン酸緩衝液-メタノール混合物と特定の温度設定が含まれます。 。 これらの反応から生成される主要な生成物は、メルーアドリンの(R)-エナンチオマーと(S)-エナンチオマーです。 .
科学研究への応用
メルーアドリンは、幅広い科学研究への応用があります。βアドレナリン受容体とそのさまざまな生理学的プロセスにおける役割の研究に使用されます。化学では、βアドレナリン受容体作動薬のラセミ化速度論を調査するために使用されます。 生物学および医学では、メルーアドリンは、筋層平滑筋への影響と子宮収縮抑制剤としての可能性を調査するために使用されます。 。 さらに、β2アドレナリン受容体を標的とする新しい治療薬の開発にも使用されます。 .
科学的研究の応用
Meluadrine has a wide range of scientific research applications. It is used in the study of beta-adrenergic receptors and their role in various physiological processes. In chemistry, it is used to investigate the racemization kinetics of beta-adrenergic receptor agonists. In biology and medicine, this compound is used to study its effects on myometrial smooth muscle and its potential as a tocolytic agent . Additionally, it is used in the development of new therapeutic agents targeting beta-2 adrenergic receptors .
作用機序
メルーアドリンは、β2アドレナリン受容体に結合して活性化することで作用します。この活性化により、アデニルシクラーゼが刺激され、アデノシン三リン酸を環状3',5'-アデノシン一リン酸に変換します。 環状3',5'-アデノシン一リン酸レベルの上昇により、筋層平滑筋が弛緩し、子宮の自発的なリズム性収縮が抑制されます。 。 このメカニズムに関与する分子標的には、β2アドレナリン受容体とアデニルシクラーゼが含まれます。 .
類似化合物との比較
メルーアドリンは、ツロブテロールなどの他のβアドレナリン受容体作動薬と似ています。ツロブテロールは、メルーアドリンの母体化合物です。 。 メルーアドリンは、β2アドレナリン受容体への特異的な結合親和性と活性化においてユニークです。 他の類似の化合物には、リトドリンとテルブタリンが含まれ、これらはβアドレナリン受容体作動薬としても作用しますが、化学構造と薬理学的特性が異なります。 。 メルーアドリンの独自性は、特異的なラセミ化速度論と子宮収縮抑制剤としての可能性にあります。 .
特性
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBJWRFCNRAPA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048810 | |
| Record name | Meluadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-33-1 | |
| Record name | Meluadrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meluadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELUADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)


